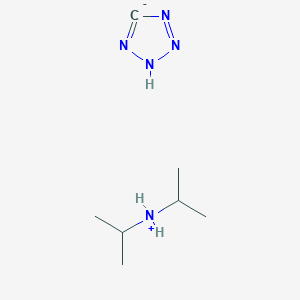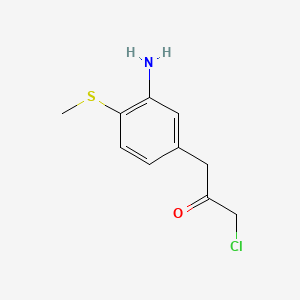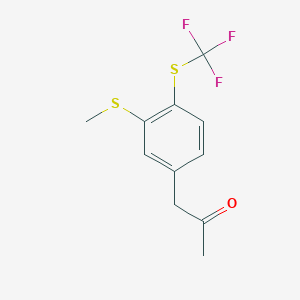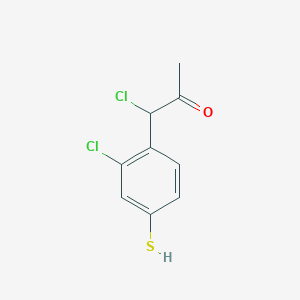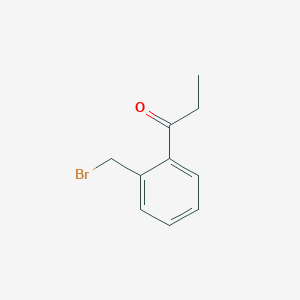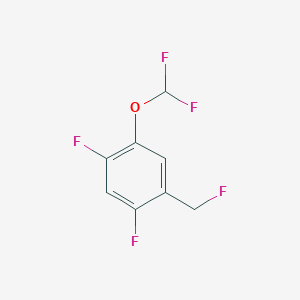
2,3,4,5,6-Pentahydroxyhexanal; 2-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a white to light yellow crystalline powder with the molecular formula C12H20O6 and a molecular weight of 260.29 g/mol . This compound is primarily used in organic synthesis and biochemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diacetone l-glucose is typically synthesized through an acid-catalyzed reaction involving glucose and acetone. The reaction is carried out under controlled conditions to ensure the formation of the desired diacetone derivative . The process involves the protection of hydroxyl groups in glucose by forming cyclic acetals with acetone in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of diacetone l-glucose often involves continuous synthesis methods to enhance efficiency and yield. The process may include the use of ion exchange techniques to convert monoacetone glucose to diacetone glucose without isolating the intermediate .
Análisis De Reacciones Químicas
Types of Reactions: Diacetone l-glucose undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the formation of cyclic acetals and ketals, which is commonly used in carbohydrate chemistry to protect hydroxyl groups .
Common Reagents and Conditions:
Oxidation: Potassium permanganate is often used as an oxidizing agent.
Reduction: Nickel catalysts are employed under high temperature and pressure conditions.
Substitution: Acid catalysts like sulfuric acid or zinc chloride are used to facilitate the formation of cyclic acetals and ketals.
Major Products: The major products formed from these reactions include various protected glucose derivatives, which are useful intermediates in organic synthesis .
Aplicaciones Científicas De Investigación
Diacetone l-glucose has a wide range of applications in scientific research:
Biology: It serves as a precursor in the synthesis of complex carbohydrates and glycosides.
Medicine: Diacetone l-glucose is used in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: It is employed in the production of biodegradable polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of diacetone l-glucose involves its role as a protecting group in carbohydrate chemistry. By forming cyclic acetals, it prevents the hydroxyl groups in glucose from participating in unwanted side reactions . This selective protection allows for targeted chemical transformations, facilitating the synthesis of desired products.
Comparación Con Compuestos Similares
- Diacetone d-glucose
- Diacetone d-mannose
- Diacetone d-galactose
- Diacetone d-fructose
Comparison: Diacetone l-glucose is unique due to its specific stereochemistry, which makes it particularly useful in asymmetric synthesis. Compared to its d-isomers, diacetone l-glucose offers different reactivity and selectivity in chemical reactions, making it a valuable tool in organic synthesis .
Propiedades
Fórmula molecular |
C12H24O8 |
|---|---|
Peso molecular |
296.31 g/mol |
Nombre IUPAC |
2,3,4,5,6-pentahydroxyhexanal;propan-2-one |
InChI |
InChI=1S/C6H12O6.2C3H6O/c7-1-3(9)5(11)6(12)4(10)2-8;2*1-3(2)4/h1,3-6,8-12H,2H2;2*1-2H3 |
Clave InChI |
BKOYFXSGSIMYGP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C.CC(=O)C.C(C(C(C(C(C=O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



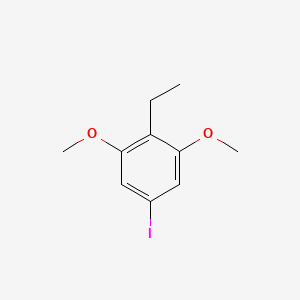
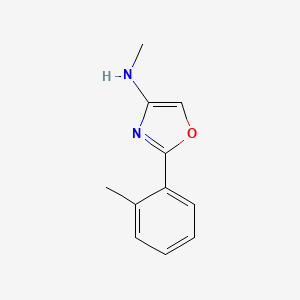
![[(3S,5R)-5-(2,4-Difluoro-phenyl)-5-[1,2,4]triazol-1-ylmethyl-tetrahydro-furan-3-ylmethyl 4-chlorobenzenesulfonate](/img/structure/B14053286.png)
